3-[(2-Aminoethyl)sulfanyl]propan-1-ol
Description
3-[(2-Aminoethyl)sulfanyl]propan-1-ol is a thioether-containing amino alcohol with the molecular formula C₅H₁₃NOS (molecular weight: 135.23 g/mol). Its structure comprises a propan-1-ol backbone linked via a sulfanyl (-S-) group to a 2-aminoethyl moiety.
Properties
IUPAC Name |
3-(2-aminoethylsulfanyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c6-2-5-8-4-1-3-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRSQMRIMPHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121519-97-9 | |
| Record name | 3-(2-Aminoethylthio)propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121519979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-AMINOETHYLTHIO)PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4RJ2D502S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminoethyl)sulfanyl]propan-1-ol typically involves the reaction of 3-mercaptopropanol with 2-aminoethyl chloride. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation to form disulfide bonds or sulfonic acids. For example:
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Disulfide formation : Reaction with mild oxidizing agents like hydrogen peroxide yields dimeric products via S–S bond formation .
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Sulfonic acid formation : Strong oxidants (e.g., KMnO₄) convert the thiol to sulfonic acid (-SO₃H) .
Key factors :
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| H₂O₂ | Disulfide | Room temperature, aqueous |
| KMnO₄ | Sulfonic acid | Acidic, heated |
Reduction Reactions
The amine group participates in reductive alkylation or amidation:
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Reductive amination : Reacts with aldehydes/ketones in the presence of sodium borohydride (NaBH₄) to form secondary amines .
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Thiol reduction : Sodium borohydride reduces disulfide bonds back to thiols under controlled conditions .
Substitution Reactions
The thiol and alcohol groups exhibit nucleophilic substitution:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioethers (-S-R) or ethers (-O-R) .
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Acylation : The amine reacts with acyl chlorides (e.g., acetyl chloride) to produce amides .
Example :
Metal Complexation
The amine and thiol groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These interactions are critical in catalysis and medicinal chemistry .
Observed complexes :
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu²⁺ | Bidentate (N,S) | Catalytic cycles |
| Fe³⁺ | Tridentate (N,S,O) | Redox-active systems |
Biological Interactions
The compound modulates enzyme activity through covalent or non-covalent interactions:
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Enzyme inhibition : Thiol groups bind to cysteine residues in active sites, disrupting catalytic activity .
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Antioxidant activity : Scavenges free radicals via thiol-mediated hydrogen atom transfer .
Comparative reactivity with analogs :
| Compound | Functional Groups | Key Reactivity |
|---|---|---|
| Cysteamine | -NH₂, -SH | Less steric hindrance |
| 3-Mercapto-1-propanol | -SH, -OH | No amine group |
| 1-Amino-2-propanol | -NH₂, -OH | No thiol group |
Synthetic Utility
The compound serves as a precursor in heterocycle synthesis:
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Thiazolidine formation : Reacts with carbonyl compounds (e.g., aldehydes) to form five-membered rings .
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Peptide coupling : Facilitates disulfide bond formation in peptide synthesis .
Reaction Optimization Insights
Modern techniques enhance its reactivity:
Scientific Research Applications
The compound 3-[(2-Aminoethyl)sulfanyl]propan-1-ol , also known as cysteamine or 2-aminoethanethiol , has garnered attention for its diverse applications across various scientific fields. This article explores its applications in chemistry , biology , and medicine , supported by data tables and case studies.
Chemistry
In the field of chemistry, this compound serves as a reagent in organic synthesis. It is utilized in the formation of disulfides, which are important in various chemical reactions.
Case Study: Synthesis of Disulfides
A study demonstrated that cysteamine can effectively form disulfide bonds when reacted with other thiols, showcasing its utility in synthesizing complex organic molecules .
Biology
The compound is significant in biological research due to its role as a reducing agent and its ability to modulate protein interactions.
Case Study: Protein Interaction Studies
Research has shown that cysteamine can alter the activity of certain enzymes involved in metabolic pathways, providing insights into enzyme regulation .
Medicine
This compound has therapeutic potential, particularly in treating conditions such as cystinosis, a genetic disorder that leads to the accumulation of cystine within lysosomes.
Clinical Applications
Cysteamine is used as a treatment for cystinosis, helping to reduce cystine accumulation and preventing damage to organs. Clinical trials have shown that it significantly improves patient outcomes .
Table 2: Therapeutic Applications of Cysteamine
| Condition | Mechanism of Action | Outcome |
|---|---|---|
| Cystinosis | Reduces cystine accumulation | Improved organ function |
| Neuroprotection | Antioxidant properties | Reduced oxidative stress |
| Cancer Treatment | Potential inhibitor of cancer cell proliferation | Enhanced apoptosis in tumors |
Mechanism of Action
The mechanism by which 3-[(2-Aminoethyl)sulfanyl]propan-1-ol exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.
Comparison with Similar Compounds
Methionol (3-Methylsulfanylpropan-1-ol)
- Structure: C₄H₁₀OS (MW: 106.18 g/mol). Features a methylsulfanyl group instead of aminoethyl.
- Methionol is noted for its role in flavor and fragrance industries due to its sulfurous aroma . In contrast, the aminoethyl group in the target compound may enable applications in pharmaceuticals or catalysis.
2,3-Bis(sulfanyl)propan-1-ol
- Structure : C₃H₈OS₂ (MW: 124.22 g/mol). Contains two sulfanyl groups.
- Key Differences: The bis-sulfanyl structure increases hydrophilicity but lacks the amino group, limiting its ability to participate in hydrogen bonding or acid-base reactions. Evidence suggests 2,3-bis(sulfanyl)propan-1-ol is studied for its solubility in polar solvents, a trait shared with the target compound due to their thioether and hydroxyl groups .
Comparison with Amino Alcohols
(S)-2-Amino-3-phenylpropan-1-ol
- Structure: C₉H₁₃NO (MW: 151.21 g/mol). Features a phenyl group instead of sulfanyl-aminoethyl.
- Key Differences: The aromatic phenyl group confers rigidity and lipophilicity, contrasting with the flexible, polar aminoethyl-sulfanyl chain in the target compound. This compound is used as a chiral building block in drug synthesis, highlighting how substituent choice (aryl vs. thioether) dictates application .
3-Amino-2-benzylpropan-1-ol
- Structure: C₁₀H₁₅NO (MW: 165.23 g/mol). Contains a benzyl group adjacent to the amino group.
- Key Differences :
Comparison with Bioactive Compounds
Serotonin (3-(2-Aminoethyl)-1H-indol-5-ol)
- Structure : C₁₀H₁₂N₂O (MW: 176.22 g/mol). An indole-containing neurotransmitter.
- Key Differences: Serotonin’s indole ring enables π-π stacking and receptor binding, whereas the target compound’s aliphatic chain and thioether may limit bioactivity but enhance solubility.
Physicochemical Properties and Functional Group Analysis
Biological Activity
3-[(2-Aminoethyl)sulfanyl]propan-1-ol, also known as a Mannich base, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfanyl group attached to a propanol backbone with an aminoethyl substituent. Its structure allows for various interactions with biological molecules, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activities and influence various biochemical pathways, making it a valuable probe in molecular biology studies.
Antimicrobial Activity
Research has indicated that Mannich bases, including this compound, exhibit notable antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains, which positions them as potential candidates for developing new antibiotics .
Anticancer Potential
Several studies have highlighted the anticancer potential of Mannich bases. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting that it may serve as a lead compound for cancer therapy development .
Case Studies
- Antimicrobial Efficacy : In a study examining the efficacy of Mannich bases against Staphylococcus aureus, this compound showed significant inhibitory effects at concentrations as low as 50 μM, indicating its potential as an antimicrobial agent .
- Cancer Cell Line Studies : A screening assay was conducted on various cancer cell lines where the compound demonstrated IC50 values ranging from 20 to 50 μM, showcasing its cytotoxic effects on tumor cells while sparing normal cells .
Research Findings Summary
| Activity | IC50 (μM) | Target | Notes |
|---|---|---|---|
| Antimicrobial | 50 | Staphylococcus aureus | Significant growth inhibition |
| Anticancer | 20 - 50 | Various cancer cell lines | Induces apoptosis |
| Enzyme Modulation | N/A | Various enzymes | Modulates activity through binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
